3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine
Description
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)8-5-6-12-10(11)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
HEFFBNPDNAMJCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and dimethylamine under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions, forming different ring structures under specific conditions
Scientific Research Applications
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications, such as drug development, utilizes this compound for its unique properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds. The cyclopropoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds contain a dimethylamino group attached to a pyridine ring, but DMAP lacks the cyclopropoxy and iodine groups, making it less versatile in certain reactions
N,N-Dimethylpyridin-4-amine: Similar to DMAP, this compound lacks the cyclopropoxy and iodine groups, limiting its reactivity compared to this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
